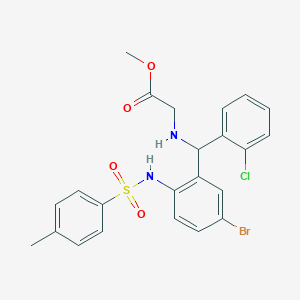![molecular formula C19H20N4O4 B11709782 N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~5~-bis[(E)-(2-Hydroxyphenyl)methyliden]pentanedihydrazid ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre möglichen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung enthält zwei Hydroxyphenylgruppen, die an ein Pentanedihydrazid-Rückgrat gebunden sind, was sie zu einem interessanten Forschungsobjekt in Chemie, Biologie und Materialwissenschaften macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’~1~,N’~5~-bis[(E)-(2-Hydroxyphenyl)methyliden]pentanedihydrazid erfolgt typischerweise durch eine Kondensationsreaktion zwischen 2-Hydroxybenzaldehyd und Pentanedihydrazid. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Die Reaktionsmischung wird erhitzt, um die Bildung des gewünschten Produkts zu fördern, das dann durch Umkristallisation oder chromatographische Verfahren gereinigt wird .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für N’~1~,N’~5~-bis[(E)-(2-Hydroxyphenyl)methyliden]pentanedihydrazid nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, das Laborsyntheseverfahren zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, der Lösungsmittelrückgewinnung und der Reinigungsschritte umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N’~1~,N’~5~-bis[(E)-(2-Hydroxyphenyl)methyliden]pentanedihydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyphenylgruppen können oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Imingruppen können reduziert werden, um Aminderivate zu bilden.
Substitution: Die Hydroxygruppen können an nukleophilen Substitutionsreaktionen teilnehmen, um Ether- oder Esterderivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für nukleophile Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Aminderivate.
Substitution: Ether- oder Esterderivate.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~5~-bis[(E)-(2-Hydroxyphenyl)methyliden]pentanedihydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Ligand in der Koordinationschemie zur Bildung von Metallkomplexen verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und antioxidativen Eigenschaften.
Medizin: Erforscht wegen seiner bioaktiven Eigenschaften für die potenzielle Verwendung in der Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von N’~1~,N’~5~-bis[(E)-(2-Hydroxyphenyl)methyliden]pentanedihydrazid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxyphenylgruppen können an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, während das Hydrazid-Rückgrat Koordinationsbindungen mit Metallionen bilden kann. Diese Wechselwirkungen können die biologische Aktivität der Verbindung und ihre Fähigkeit beeinflussen, stabile Komplexe mit Metallen zu bilden .
Analyse Chemischer Reaktionen
Types of Reactions
N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and may be used in studies related to enzyme activity and inhibition.
Medicine: Research has indicated potential pharmacological applications, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, the compound may inhibit enzyme activity by binding to the active site or interacting with essential metal ions required for enzyme function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’~1~,N’~5~-bis[(E)-(3-Chlorphenyl)methyliden]pentanedihydrazid
- N’~1~,N’~5~-bis[(E)-(4-Fluorphenyl)methyliden]pentanedihydrazid
- N’~1~,N’~5~-bis[(E)-(5-Brom-2-hydroxyphenyl)methyliden]pentanedihydrazid
Einzigartigkeit
N’~1~,N’~5~-bis[(E)-(2-Hydroxyphenyl)methyliden]pentanedihydrazid ist einzigartig aufgrund des Vorhandenseins von Hydroxygruppen an den Phenylringen, die seine Wasserstoffbrückenbindungsfähigkeiten verbessern und seine Reaktivität und biologische Aktivität beeinflussen können. Dies unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise unterschiedliche Substituenten an den Phenylringen haben .
Eigenschaften
Molekularformel |
C19H20N4O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H20N4O4/c24-16-8-3-1-6-14(16)12-20-22-18(26)10-5-11-19(27)23-21-13-15-7-2-4-9-17(15)25/h1-4,6-9,12-13,24-25H,5,10-11H2,(H,22,26)(H,23,27)/b20-12+,21-13+ |
InChI-Schlüssel |
RQEQVAALSKEUAT-ZIOPAAQOSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=C2O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)

![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)



![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

